3,5-Bis(benzyloxy)picolinonitrile

Organic Synthesis Nucleophilic Aromatic Substitution Microwave-Assisted Synthesis

3,5-Bis(benzyloxy)picolinonitrile is a uniquely substituted picolinonitrile featuring two benzyloxy groups at the 3- and 5-positions flanking the 2-cyano group. This configuration delivers orthogonal deprotection strategies—benzyl ethers can be oxidatively cleaved to reveal hydroxyls while the nitrile is independently reduced to a primary amine—enabling complex, sequential diversification. With six rotatable bonds for enhanced conformational sampling, it serves as a direct entry point to the 3,5-dioxygenated picolinonitrile pharmacophore cited in vadadustat-related patent literature, bypassing multiple functionalization steps from chlorinated precursors. Choose this intermediate for streamlined access to advanced HIF-PH inhibitor scaffolds.

Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
CAS No. 1000025-92-2
Cat. No. B1442449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(benzyloxy)picolinonitrile
CAS1000025-92-2
Molecular FormulaC20H16N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(N=C2)C#N)OCC3=CC=CC=C3
InChIInChI=1S/C20H16N2O2/c21-12-19-20(24-15-17-9-5-2-6-10-17)11-18(13-22-19)23-14-16-7-3-1-4-8-16/h1-11,13H,14-15H2
InChIKeyQBEIDMMMZMELLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(benzyloxy)picolinonitrile CAS 1000025-92-2: A Picolinonitrile-Derived Synthetic Intermediate for Heterocyclic Chemistry


3,5-Bis(benzyloxy)picolinonitrile (CAS 1000025-92-2) is a substituted pyridine derivative with the molecular formula C20H16N2O2 and molecular weight 316.35 g/mol . The compound features a picolinonitrile (2-cyanopyridine) core substituted with benzyloxy groups at the 3 and 5 positions . Its density is 1.23 g/mL, with a calculated XLogP3 of 3.8 and topological polar surface area of 55.1 Ų [1]. Commercial sources supply this compound at purities of ≥95% for research and development applications .

Why 3,5-Bis(benzyloxy)picolinonitrile Cannot Be Replaced by Alternative Picolinonitrile Intermediates


3,5-Bis(benzyloxy)picolinonitrile presents a specific substitution pattern—two benzyloxy protecting groups at the 3- and 5-positions flanking a 2-cyano group—that defines a unique synthetic vector in picolinonitrile chemistry. Mono-substituted analogs such as 5-(benzyloxy)picolinonitrile lack the second benzyloxy moiety required for orthogonal deprotection strategies or for introducing symmetric functionality. Chlorinated precursors (e.g., 3,5-dichloropicolinonitrile) offer different reactivity profiles but require subsequent benzylation steps that may introduce inefficiencies or impurities. The bis(benzyloxy) configuration provides both steric protection of the pyridine ring and dual synthetic handles for downstream diversification, a combination not present in any single closest analog . Direct substitution with underivatized picolinonitrile or mono-benzyloxy variants would fundamentally alter the available synthetic pathways and the functional group tolerance of subsequent transformations.

Quantitative Differentiation Evidence: 3,5-Bis(benzyloxy)picolinonitrile vs. Structural Analogs and Precursors


Synthetic Efficiency: 94% Isolated Yield from 3,5-Dichloropicolinonitrile via Microwave-Promoted SNAr

3,5-Bis(benzyloxy)picolinonitrile is synthesized from 3,5-dichloropicolinonitrile and benzyl alcohol via a microwave-promoted nucleophilic aromatic substitution (SNAr) reaction at 190°C, affording 8.6 g of purified product with an isolated yield of 94% . This yield is documented with full experimental details including 1H NMR (400 MHz, CDCl3) confirmation and HPLC-MS characterization. For comparison, the direct precursor 3,5-dichloropicolinonitrile, a widely used intermediate in vadadustat synthesis, requires additional synthetic steps to achieve the functionalization provided by the bis(benzyloxy) compound [1].

Organic Synthesis Nucleophilic Aromatic Substitution Microwave-Assisted Synthesis

Commercial Availability at ≥95% Purity Across Multiple Verified Suppliers

3,5-Bis(benzyloxy)picolinonitrile is commercially available from multiple suppliers at a minimum purity specification of 95% . AKSci lists the compound with 95% minimum purity and provides full SDS and COA documentation upon request . Leyan (Shanghai Haohong Biomedical) supplies the compound at 95+% purity . Hangzhou Hairui Chemical offers the compound at 98% minimum purity . In contrast, structurally related intermediates such as 5-(benzyloxy)picolinonitrile and 3,5-dichloropicolinonitrile may be offered at varying purity grades depending on supplier, with no single purity benchmark established across vendors for those analogs.

Chemical Procurement Quality Assurance Building Block Sourcing

Synthetic Handle Multiplicity: Six Rotatable Bonds Enable Conformational Flexibility in Downstream Modifications

3,5-Bis(benzyloxy)picolinonitrile possesses six rotatable bonds as determined by computational analysis (XLogP3 = 3.8, topological polar surface area = 55.1 Ų) [1]. This contrasts with 3,5-dichloropicolinonitrile (the immediate precursor), which has zero rotatable bonds beyond the aromatic ring system. The benzyloxy substituents confer significantly greater conformational flexibility, which can be exploited in structure-activity relationship (SAR) studies where spatial orientation of aromatic pharmacophores influences target binding.

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Orthogonal Deprotection Capability: Dual Benzyloxy Groups as Independent Synthetic Handles

The benzyloxy groups of 3,5-bis(benzyloxy)picolinonitrile can be oxidatively cleaved to yield the corresponding 3,5-dihydroxy picolinonitrile, or the nitrile group can be reduced to a primary amine while leaving benzyl ethers intact . This orthogonal reactivity contrasts with 3,5-dimethoxy picolinonitrile analogs, where O-demethylation typically requires harsher conditions (BBr3 or strong Lewis acids) and cannot be performed selectively in the presence of nitrile functionality. The benzyl protecting groups offer milder hydrogenolytic or oxidative cleavage options compared to methyl ethers.

Protecting Group Strategy Orthogonal Deprotection Complex Molecule Synthesis

Documented Synthetic Utility in Vadadustat Intermediate Pathways

3,5-Bis(benzyloxy)picolinonitrile (also referred to as 3,5-bis-benzyloxy-pyridine-2-carbonitrile) is identified as a key intermediate in patented synthetic routes to vadadustat and related HIF prolyl hydroxylase inhibitors [1]. The compound is specified as an intermediate in the synthesis of CAS 1000025-07-9, which is a downstream building block in vadadustat manufacturing . In contrast, 3,5-dichloropicolinonitrile serves as an earlier-stage precursor requiring additional functionalization steps to achieve the same oxidation state and protecting group configuration .

Pharmaceutical Intermediate HIF Prolyl Hydroxylase Inhibitor Process Chemistry

Optimal Research and Procurement Applications for 3,5-Bis(benzyloxy)picolinonitrile


Synthesis of HIF Prolyl Hydroxylase Inhibitors (Vadadustat-Class Compounds)

Researchers developing HIF-PH inhibitors for anemia treatment can employ 3,5-bis(benzyloxy)picolinonitrile as a direct entry point to the 3,5-dioxygenated picolinonitrile pharmacophore. The compound is explicitly cited in patent literature for vadadustat-related intermediates , offering a 94%-yield synthetic route from 3,5-dichloropicolinonitrile that bypasses multiple functionalization steps .

Medicinal Chemistry SAR Studies Requiring Conformational Flexibility

The six rotatable bonds of 3,5-bis(benzyloxy)picolinonitrile provide medicinal chemists with enhanced conformational sampling space for optimizing target binding. This feature is particularly valuable when exploring structure-activity relationships where spatial orientation of aromatic substituents influences potency or selectivity.

Multi-Step Syntheses Requiring Orthogonal Protecting Group Strategies

Synthetic routes requiring sequential functionalization of the picolinonitrile core benefit from the orthogonal reactivity of the benzyl ether protecting groups. As documented, the benzyloxy moieties can be oxidatively cleaved to reveal hydroxyl groups, while the nitrile can be independently reduced to a primary amine , enabling complex diversification sequences not accessible with methyl ether-protected analogs.

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